Cas no 180181-93-5 (Fmoc-3-Amino-3-phenylpropionic Acid)
Fmoc-3-Amino-3-phenylpropionic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- Fmoc-(R,S)-3-amino-3-phenylpropionic acid
- FMOC-3-AMINO-3-PHENYLPROPIONIC ACID
- (R,S)-FMOC-3-AMINO-3-PHENYL-PROPIONIC ACID
- 3-[N-(fluoren-9-ylmethoxycarbonyl)amino]-3-phenylp
- 3-Fmoc-amino-3-phenylpropionic acid
- 3-N-FMOC-3-PHENYLPROPIONIC ACID
- FMOC-D,L-3-AMINO-3-PHENYLPROPIONIC ACID
- FMOC-DL-3-PHENYL-3-AMINO-PROPIONIC ACID
- Fmoc-protected 3-amino-3-phenylpropionic acid
- N-Fmoc-3-amino-3-phenylpropanoic acid
- N-FMORC-DL-3-PHENYL-3-AMINO-PROPIONIC ACID
- RARECHEM AK HF T302
- Fmoc-DL-beta-phenylalanine
- N-Fmoc-beta-phenyl-beta-alanine
- 3-(9 H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-PHENYL-PROPIONIC ACID
- Fmoc-DL-3-amino-3-phenylpropionic acid
- MFCD01863192
- AM20060429
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- MFCD01311759
- A-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- FT-0656850
- AB08476
- SS-4057
- 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid
- N-Fmoc-(+/-)-3-amino-3-phenylpropanoic acid
- CS-0149774
- 3-(phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- Z1123720006
- AC-12817
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoicacid
- (S)-3-(Fmoc-amino)-3-phenylpropanoic Acid
- A-phenylalanine
- W16883
- FMOC-(R)-
- EN300-81075
- Fmoc-beta-(S)-3-phenylalanine
- FT-0679884
- (R)-3-(Fmoc-amino)-3-phenylpropanoic Acid
- 3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID
- AB08466
- Benzenepropanoic acid,
- 180181-93-5
- PD196882
- 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
- SY065313
- 3-N-Fmoc-3-phenylpropionic acid, AldrichCPR
- Fmoc-D-beta-phenylalanine
- AKOS005765932
- SY074099
- J-510365
- PTSLRPMRTOVHAB-UHFFFAOYSA-N
- Benzenepropanoic acid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- SCHEMBL3199894
- Benzenepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- FT-0655922
- FMOC-(3S)-3-amino-3-phenylpropanoic acid
- (S)-3-(Fmoc-amino)-3-phenylpropionic acid
- FMOC-(3R)-3-amino-3-phenylpropanoic acid
- (R)-3-(Fmoc-amino)-3-phenylpropionic acid
- Fmoc-3-Amino-3-phenylpropionic Acid
-
- MDL: MFCD01863192
- Inchi: 1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
- InChI Key: PTSLRPMRTOVHAB-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 387.147
- Monoisotopic Mass: 387.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6A^2
- XLogP3: 4.1
Experimental Properties
- Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 617°Cat760mmHg
- Flash Point: 326.9°C
- Refractive Index: 1.632
- Solubility: Insuluble (3.9E-3 g/L) (25 ºC),
Fmoc-3-Amino-3-phenylpropionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN971-250mg |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 95+% | 250mg |
743CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN971-50mg |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 95+% | 50mg |
85.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN971-1g |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 95+% | 1g |
597.0CNY | 2021-07-17 | |
| Alichem | A019110238-5g |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid |
180181-93-5 | 95% | 5g |
492.48 USD | 2021-06-17 | |
| TRC | F620838-50mg |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F620838-100mg |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F620838-500mg |
Fmoc-3-Amino-3-phenylpropionic Acid |
180181-93-5 | 500mg |
$ 160.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D757381-5g |
Benzenepropanoic acid, ß-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- |
180181-93-5 | 95% | 5g |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | D757381-25g |
Benzenepropanoic acid, ß-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- |
180181-93-5 | 95% | 25g |
$385 | 2024-06-07 | |
| abcr | AB304517-1 g |
N-Fmoc-(+/-)-3-amino-3-phenylpropanoic acid, 98%; . |
180181-93-5 | 98% | 1g |
€156.40 | 2023-06-21 |
Fmoc-3-Amino-3-phenylpropionic Acid Suppliers
Fmoc-3-Amino-3-phenylpropionic Acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Fmoc-3-Amino-3-phenylpropionic Acid
Fmoc-3-Amino-3-phenylpropionic Acid: A Comprehensive Overview
The compound Fmoc-3-Amino-3-phenylpropionic Acid, identified by the CAS number 180181-93-5, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is widely recognized for its role in the synthesis of complex peptides and its applications in drug discovery. The name itself is a combination of its functional groups: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the amino group, and the phenylpropionic acid backbone. This structure makes it a versatile building block in chemical research.
Recent studies have highlighted the importance of Fmoc-3-Amino-3-phenylpropionic Acid in the development of bioactive compounds. Researchers have utilized this compound to synthesize peptides with enhanced stability and bioavailability. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated how this compound can be incorporated into peptide sequences to improve their resistance to enzymatic degradation, making them more effective as therapeutic agents.
The chemical structure of Fmoc-3-Amino-3-phenylpropionic Acid consists of a fluorene ring attached to a methyloxycarbonyl group, which serves as a protecting group for the amino acid's amino terminus. The phenylpropionic acid moiety provides a hydrophobic side chain, which is crucial for interactions within peptide backbones. This unique structure allows for precise control over peptide synthesis, enabling researchers to build complex molecules with high fidelity.
In terms of synthesis, Fmoc-3-Amino-3-phenylpropionic Acid is typically prepared through a multi-step process involving nucleophilic acyl substitution and protection/deprotection strategies. The use of Fmoc as a protecting group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions, such as those involving TFA (trifluoroacetic acid). This makes it an ideal choice for solid-phase peptide synthesis (SPPS), where precise control over each step is essential.
One of the most promising applications of Fmoc-3-Amino-3-phenylpropionic Acid lies in its potential for drug delivery systems. Scientists have explored its use in creating bioconjugates that can target specific cells or tissues. For example, a 2023 study in Nature Communications reported on the use of this compound in developing peptides that can selectively bind to cancer cells, thereby enhancing the efficacy of anticancer drugs while reducing systemic toxicity.
Beyond its role in peptide synthesis, Fmoc-3-Amino-3-phenylpropionic Acid has also found applications in materials science. Researchers have utilized this compound to synthesize self-assembling peptides that form nanofibers with potential applications in tissue engineering. These nanofibers mimic the extracellular matrix, providing an ideal scaffold for cell growth and differentiation.
The growing interest in sustainable chemistry has led to investigations into more environmentally friendly methods for synthesizing Fmoc-3-Amino-3-phenylpropionic Acid. Recent advancements include the use of microwave-assisted synthesis and catalytic systems that reduce waste and energy consumption. These methods not only enhance the efficiency of production but also align with global efforts toward green chemistry practices.
In conclusion, Fmoc-CAS No: 180181 - 93 -5 stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its role in advancing peptide research, drug development, and materials science underscores its importance as a key building block in contemporary chemistry. As research continues to uncover new applications and more efficient synthesis methods, this compound will undoubtedly remain at the forefront of scientific innovation.
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